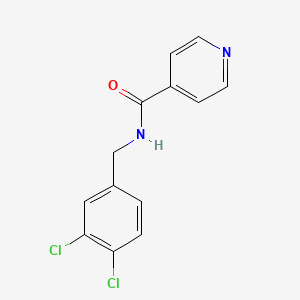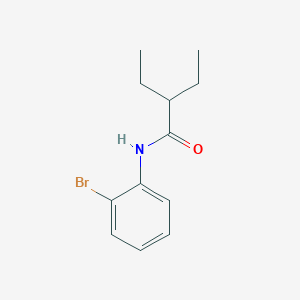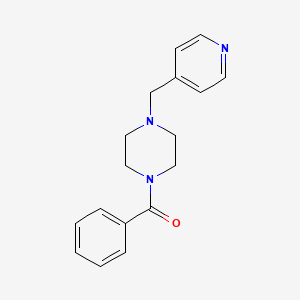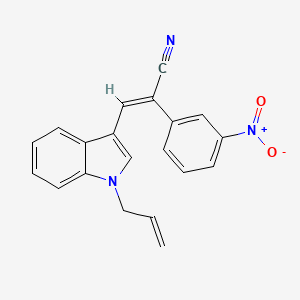
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as IMPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IMPPA belongs to the class of compounds known as stilbenes, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also several limitations to using 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in various assays. Finally, the compound's potential as an anti-cancer agent warrants further investigation, particularly in vivo studies to determine its efficacy and safety.
合成法
The synthesis of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile involves the reaction of 2-isopropoxy-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(Z)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)22-19-16(10-7-11-18(19)21-3)12-17(13-20)15-8-5-4-6-9-15/h4-12,14H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHBLXZUBUWNAF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-2-phenylprop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)


![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)